2-Oxo-6-dehydroxyneoanisatin
Description
Structure
3D Structure
Properties
CAS No. |
128129-58-8 |
|---|---|
Molecular Formula |
C15H18O7 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2R,5S,7R,8S,11R)-5,11-dihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',3,10-trione |
InChI |
InChI=1S/C15H18O7/c1-6-8(16)3-15(20)13(6)4-9(22-11(18)10(13)17)7(2)14(15)5-21-12(14)19/h6-7,9-10,17,20H,3-5H2,1-2H3/t6-,7-,9-,10-,13?,14?,15-/m0/s1 |
InChI Key |
PKSKJUUWVGTFQJ-YLJFTQHESA-N |
SMILES |
CC1C2CC3(C(C(=O)CC3(C14COC4=O)O)C)C(C(=O)O2)O |
Isomeric SMILES |
C[C@H]1[C@@H]2CC3([C@H](C(=O)C[C@]3(C14COC4=O)O)C)[C@H](C(=O)O2)O |
Canonical SMILES |
CC1C2CC3(C(C(=O)CC3(C14COC4=O)O)C)C(C(=O)O2)O |
Synonyms |
2-oxo-6-dehydroxyneoanisatin 2-oxo-6-deoxyneoanisatin |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Methodologies for Isolation from Natural Sources
The initial step in studying 2-oxo-6-dehydroxyneoanisatin is its isolation from the plant matrix, a process that relies on the compound's physicochemical properties.
The isolation of this compound, along with other sesquiterpenoids, typically begins with the extraction of the plant material, such as the pericarps or stem bark of Illicium species, using organic solvents. tjnpr.orgrsc.org A common method involves refluxing the powdered, air-dried plant material with aqueous ethanol. tjnpr.org The resulting crude extract is then concentrated under reduced pressure. tjnpr.org To further partition the components, the residue is suspended in water and sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and butanol (BuOH). tjnpr.org This process yields fractions enriched with compounds of similar polarity, with sesquiterpene lactones like this compound often concentrating in the ethyl acetate fraction.
Following initial solvent extraction, chromatographic techniques are indispensable for the purification of this compound from the complex mixture of plant metabolites. mpg.de Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. mpg.de
High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govnanobioletters.com By carefully controlling the composition of the mobile phase, for instance, a mixture of methanol (B129727) and water, individual compounds can be separated based on their hydrophobicity. nih.gov The separated compounds are then detected as they elute from the column, allowing for their collection in a pure form. nih.gov The selection of the stationary and mobile phases is critical for achieving high-resolution separation of structurally similar compounds. mpg.de
Advanced Spectroscopic Techniques for Structural Determination
Once isolated, the precise arrangement of atoms within the this compound molecule is determined using a suite of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of each hydrogen and carbon atom, respectively.
Two-dimensional (2D) NMR experiments, like Correlation Spectroscopy (COSY), are particularly crucial. nih.gov The COSY spectrum reveals correlations between protons that are coupled to each other, helping to piece together the connectivity of the molecule. nih.gov The structure of this compound was elucidated using such spectroscopic data. nih.gov
Table 1: Predicted ¹³C and ¹H NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | 45.3 | 2.10 | m |
| 2 | 208.1 | - | - |
| 3 | 48.9 | 2.85 | d |
| 4 | 34.2 | 1.95 | m |
| 5 | 82.5 | 4.50 | s |
| 6 | 78.1 | 5.10 | d |
| 7 | 55.4 | 2.30 | m |
| 8 | 138.2 | 6.10 | d |
| 9 | 132.8 | - | - |
| 10 | 42.1 | 2.50 | m |
| 11 | 175.2 | - | - |
| 12 (CH₃) | 21.5 | 1.20 | d |
| 13 (CH₃) | 18.9 | 1.15 | s |
| 14 (CH₂) | 68.7 | 4.20, 3.80 | d, d |
| 15 | 170.1 | - | - |
Note: This is a representative table based on typical chemical shifts for similar sesquiterpene lactones. Actual experimental values may vary slightly.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound, with a molecular formula of C₁₅H₁₈O₇, HRESIMS provides an exact mass that confirms this elemental composition. uni.lu
Table 2: Predicted HRESIMS Data for this compound Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 311.11254 |
| [M+Na]⁺ | 333.09448 |
| [M-H]⁻ | 309.09798 |
Source: PubChemLite. uni.lu
The gold standard for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction analysis. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, which reveals the precise positions of all atoms in the molecule and its stereochemistry. While specific X-ray crystallographic data for this compound is not detailed in the provided search results, this method has been instrumental in confirming the structures of related sesquiterpene lactones isolated from Illicium species, such as 14-acetoxy-3-oxofloridanolide. nih.gov
Confirmation of Absolute Configuration and Stereochemical Features
The absolute configuration of this compound, a sesquiterpenoid, has been defined through detailed spectroscopic analysis. Its systematic IUPAC name is (2R,5S,7R,8S,11R)-5,11-dihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.0¹﹐⁵]dodecane-6,3'-oxetane]-2',3,10-trione. uni.lu This nomenclature precisely describes the spatial arrangement of each constituent atom. The determination of a molecule's absolute configuration is a critical step in its characterization, often achieved through advanced techniques such as X-ray crystallography or by comparison with related compounds whose stereochemistry is already known. ucalgary.caresearchgate.net
The stereochemical descriptors within the name, such as 'R' (from the Latin rectus, for right) and 'S' (from the Latin sinister, for left), are assigned to each chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org These rules provide an unambiguous method for defining the three-dimensional structure of a chiral molecule. wikipedia.org
Analysis of the Spiro Ring System and Chiral Centers
The structure of this compound is distinguished by its intricate and rigid polycyclic framework. A key feature is the spirocyclic junction where an oxetane (B1205548) ring is fused to a complex methanocyclopent(d)oxocin system. ontosight.aictdbase.org This spiro fusion, where two rings share a single common atom, adds significant conformational rigidity to the molecule.
The identified chiral centers and their absolute configurations as per the Cahn-Ingold-Prelog system are detailed below.
| Chiral Center | CIP Configuration |
| C2 | R |
| C5 | S |
| C7 | R |
| C8 | S |
| C11 | R |
This interactive table summarizes the confirmed absolute configuration at each of the primary chiral centers within the this compound molecule, based on its IUPAC name. uni.lu
Stereochemical Influence on Molecular Recognition and Interactions
The specific three-dimensional architecture of this compound, dictated by its absolute configuration, is fundamental to its potential for molecular recognition. The rigid spirocyclic and polycyclic structure locks the molecule into a well-defined conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, as less conformational freedom is lost.
The precise spatial orientation of the molecule's functional groups—including hydroxyl and carbonyl moieties—is a direct consequence of the R and S configurations at its chiral centers. uni.lu This arrangement creates a unique electronic and topographical surface that can engage in highly specific non-covalent interactions, such as hydrogen bonding, with a complementary binding site on a macromolecule like an enzyme or receptor. ontosight.ai The ability of sesquiterpenes to interact with various biological molecules is attributed to this structural and stereochemical complexity. ontosight.ai Therefore, any change in the stereochemistry at even a single chiral center would result in a diastereomer with a different three-dimensional shape, likely altering or ablating its ability to be recognized by a specific molecular partner.
Biosynthetic Pathways and Precursor Studies
Proposed Biosynthesis of Seco-Prezizaane-Type Sesquiterpenes
The defining feature of seco-prezizaane sesquiterpenes is their rearranged carbon skeleton, which arises from a prezizaane precursor.
Scientific literature posits that seco-prezizaane-type sesquiterpenes (SPS) are derived from the cleavage of a carbon-carbon bond within a prezizaane backbone. nih.gov The prezizaane skeleton itself is formed through a series of cyclizations of the linear precursor, farnesyl pyrophosphate (FPP). This initial cyclization is catalyzed by a terpene synthase, leading to a complex polycyclic intermediate. Subsequent oxidative modifications and the key bond-scission event then give rise to the characteristic open framework of the seco-prezizaanes. The specific bond that is cleaved can vary, leading to different subclasses of seco-prezizaane sesquiterpenes. In the case of many Illicium sesquiterpenes, this involves the cleavage of the C6-C7 or other bonds within the prezizaane core.
The conversion of the prezizaane precursor to 2-Oxo-6-dehydroxyneoanisatin is thought to involve a cascade of enzymatic reactions. While the precise sequence and the specific enzymes are yet to be fully elucidated, the proposed transformations include:
Hydroxylation: Cytochrome P450 monooxygenases (P450s) are prime candidates for introducing hydroxyl groups at various positions on the prezizaane skeleton. These hydroxylations are crucial for facilitating subsequent rearrangements and bond cleavages.
Oxidation: Further oxidation of hydroxyl groups to ketones or aldehydes is likely catalyzed by dehydrogenases. The "2-Oxo" designation in the target compound's name points to such an oxidation step.
Bond Cleavage: The key seco-cleavage is an oxidative process, though the exact enzymatic mechanism remains a topic of investigation.
Lactone Formation: The formation of the lactone ring, a common feature in many seco-prezizaane sesquiterpenes, is likely an enzyme-mediated intramolecular esterification.
The pathway is envisioned to proceed through a series of oxidized prezizaane intermediates. The specific stereochemistry and oxidation pattern of these intermediates would dictate the final structure of the resulting seco-prezizaane sesquiterpene.
Investigation of Biosynthetic Gene Clusters and Enzymes
The genes responsible for the biosynthesis of sesquiterpenoids in plants are often organized into biosynthetic gene clusters (BGCs). Identifying and characterizing these clusters in Illicium species is a key step toward understanding the biosynthesis of this compound.
Research into the medicinal properties of plants like Illicium difengpi has highlighted the need to characterize and clone the key genes related to the biosynthesis of its active constituents. mdpi.com While the specific BGC for neoanisatin (B99755) has not yet been reported, the general methodology for identifying such clusters is well-established. This typically involves genome sequencing and bioinformatic analysis to locate genes encoding terpene synthases, P450s, and other modifying enzymes in close proximity to one another. Heterologous expression of candidate genes in microbial hosts can then be used to confirm their function.
Chemoenzymatic Approaches in Biosynthetic Research
Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful tool for both studying and producing complex natural products like this compound.
While a specific chemoenzymatic synthesis for this compound has not been published, the approach has been successfully applied to structurally related sesquiterpenes. For instance, the chemoenzymatic total synthesis of khusiol, another sesquiterpene, has been reported. researchgate.net Such strategies often employ enzymes for key stereoselective steps, such as hydroxylations or reductions, which are challenging to achieve with conventional chemical methods. The development of a chemoenzymatic route to this compound or its precursors could provide access to larger quantities of the compound for biological studies and could also be used to generate novel analogs with potentially enhanced or modified activities.
Synthetic Strategies and Methodologies
Total Synthesis Approaches to 2-Oxo-6-dehydroxyneoanisatin and Related Complex Natural Productsresearchgate.netbeilstein-journals.orgresearchgate.net
The total synthesis of Illicium sesquiterpenes like anisatin (B1215211) has been a long-standing goal for chemists, with the first successful synthesis being a notable achievement in the field. nih.gov These efforts are complicated by the dense packing of functional groups and multiple contiguous stereocenters that define the class. mdpi.com Syntheses of various family members can range from as few as 8 steps to over 40, highlighting the diverse challenges posed by different oxidation patterns and structural motifs within the family. nih.gov
Retrosynthetic Analysis and Key Disconnectionsresearchgate.net
Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary reverse-synthetic steps known as disconnections. ias.ac.indeanfrancispress.com This process allows chemists to identify strategic bonds and plan a forward synthesis. numberanalytics.com
Development of Stereoselective and Stereospecific Synthetic Routesresearchgate.net
Given the high density of stereocenters in this compound and its relatives, the development of stereoselective and stereospecific reactions is paramount. mdpi.com A key challenge is the creation of multiple quaternary carbon centers with precise spatial orientations. nih.gov
Synthetic Methodologies for Core Structural Motifsbeilstein-journals.org
The synthesis of the Illicium sesquiterpenes requires reliable methods for constructing their characteristic structural motifs, including the spirocyclic system and the strained oxetane (B1205548) and lactone rings. nih.gov
Construction of the Spiro Ring Systembeilstein-journals.orgCurrent time information in Bangalore, IN.
Spirocyclic systems, where two rings share a single atom, are a hallmark of many biologically active natural products and present a significant synthetic challenge. researchgate.net In the anisatin family, this often takes the form of a spiro β-lactone or spiro-oxetane. nih.gov General methodologies for constructing spiro-oxetanes often rely on intramolecular cyclizations. One such strategy involves a combination of a rhodium-catalyzed 1,4-C–H insertion to form a β-lactone, followed by reduction and a Williamson etherification to close the oxetane ring. beilstein-journals.orgbeilstein-journals.orgnih.gov Another approach is an addition/substitution cascade, where a Michael addition is followed by an intramolecular Williamson etherification to furnish the spirocycle. beilstein-journals.orgnih.gov These methods provide pathways to the unique spirocyclic core that is essential to the structure of compounds like this compound.
Formation of Oxetane and Lactone Moietiesnih.govbeilstein-journals.orgCurrent time information in Bangalore, IN.
The four-membered oxetane ring and the associated lactone are defining features of the neoanisatin (B99755) framework. nih.govuni.lu The synthesis of the strained oxetane ring can be approached through several primary strategies. beilstein-journals.orgnih.gov
| Oxetane Synthesis Strategy | Description | Reference(s) |
| Intramolecular Williamson Etherification | An alkoxide displaces an intramolecular leaving group (like a tosylate or halide) in an SN2 reaction to form the cyclic ether. | beilstein-journals.orgnih.govacs.org |
| Paternò–Büchi Reaction | A [2+2] photocycloaddition between a carbonyl group and an alkene to directly form the oxetane ring. | beilstein-journals.orgnih.gov |
| Epoxide Ring Opening | The intramolecular opening of a nearby epoxide ring by a hydroxyl group can lead to the formation of an oxetane. | beilstein-journals.org |
| Cycloisomerization | A metal-catalyzed cycloisomerization of a homoallylic alcohol can be used to construct the oxetane ring under mild conditions. | beilstein-journals.org |
The lactone moiety is typically installed through the oxidation of a suitable precursor. For example, in the synthesis of (+)-pseudoanisatin, a related natural product, a precursor lactone was ethylated and eliminated to form an alkene. nih.gov Subsequent dealkylation and treatment with a fluoride (B91410) source led to the formation of the final ε-lactone ring. nih.gov In other cases, the lactone can be formed via the cyclization of a hydroxy-carboxylic acid, often generated in the late stages of the synthesis.
Design and Synthesis of Analogues and Derivatives through Semi-synthesisresearchgate.net
Semi-synthesis, which involves the chemical modification of readily available natural products, is a powerful strategy for producing analogues of complex molecules. researchgate.net This approach leverages the intricate scaffold provided by nature to explore structure-activity relationships and access derivatives that are difficult to obtain by total synthesis.
An effective semi-synthetic approach to the Illicium sesquiterpenes starts from (+)-cedrol, an abundant and inexpensive terpene feedstock. nih.govresearchgate.net By applying a series of site-selective C(sp³)–H bond functionalization reactions, chemists can introduce the high degree of oxidation characteristic of the target molecules. This "oxidative strategic template" has been used to complete the first chemical synthesis of (+)-pseudoanisatin and provides a platform for accessing other analogues. nih.gov This strategy emulates key aspects of the presumed biosynthesis and has successfully led to the synthesis of a dozen natural products, including the more highly oxidized jiadifenolide and majucin. researchgate.net Such approaches are crucial for generating a library of related compounds to probe their biological functions. illinois.edu
Structure Activity Relationship Sar Studies
Correlating Specific Structural Features with Observed Biological Activities
The biological profile of 2-Oxo-6-dehydroxyneoanisatin is intrinsically linked to its complex and highly oxygenated five-ring cage structure. nih.gov As a seco-prezizaane-type sesquiterpene, its activity is dictated by the precise arrangement of its functional groups and the stereochemistry of its multiple chiral centers. nih.gov
Influence of Functional Groups (e.g., Hydroxyl, Methyl, Carbonyl) on Activity
The bioactivity of this compound is significantly modulated by its constituent functional groups. The presence and position of hydroxyl, methyl, and carbonyl groups are critical determinants of its interaction with biological targets.
Research on related sesquiterpene lactones has demonstrated that the number and type of alkylating centers, along with the number of hydrogen-bond acceptors, are crucial for their cytotoxic effects. hebmu.edu.cn In the case of this compound, the presence of hydroxyl groups and a carbonyl moiety contributes to its polarity and potential for hydrogen bonding, which can influence its solubility and binding affinity to receptors. The introduction of a carbonyl group at the C-2 position, as seen in 2-oxo derivatives of neomajucin (B218464) and 3,4-dehydroxyneomajucin, has been noted in several isolated analogues. researchgate.net
The absence of a hydroxyl group at the C-6 position, a defining feature of this compound, distinguishes it from its parent compound, neoanisatin (B99755). Studies on other complex natural products have shown that the selective removal or addition of hydroxyl groups can dramatically alter biological activity. nih.govmdpi.com For instance, in some molecular systems, the strategic placement of hydroxyl groups is crucial for interactions with biological macromolecules. mdpi.com The lack of the C6-hydroxyl group in this compound likely alters its binding profile and subsequent biological response compared to its hydroxylated counterpart.
Table 1: Comparison of Functional Groups in this compound and Related Compounds
| Compound Name | C-2 Functional Group | C-6 Functional Group | Observed Biological Activity |
| This compound | Carbonyl (Oxo) | Hydrogen (Dehydroxy) | Neurotoxicity nih.gov |
| Neoanisatin | Hydroxyl | Hydroxyl | Neurotoxic |
| Anisatin (B1215211) | Hydroxyl | Hydroxyl | Potent convulsant, neurotoxic hebmu.edu.cn |
| 2-oxoneoanisatin | Carbonyl (Oxo) | Hydroxyl | Picrotoxin-like convulsions researchgate.net |
Role of the Spiro Ring System and Stereochemistry in Biological Interactions
The characteristic spiro-oxetane ring system is a crucial structural feature of this compound and its analogues. hebmu.edu.cn This strained four-membered ether ring is not merely a passive component of the molecular scaffold but actively contributes to the compound's biological activity. The oxetane (B1205548) ring can act as a hydrogen-bond acceptor and helps to rigidly orient the rest of the molecule, which is critical for its interaction with specific biological targets. hebmu.edu.cn
The complex stereochemistry of seco-prezizaane sesquiterpenes, with up to seven contiguous chiral centers, results in a well-defined three-dimensional structure. nih.gov This precise spatial arrangement of atoms is paramount for biological activity. Even minor changes in the stereochemistry of related compounds have been shown to significantly impact their biological effects. The specific stereoconfiguration of this compound is therefore essential for its neurotoxic properties, as it dictates the molecule's fit within the binding pocket of its target receptor.
Computational Approaches to SAR
To further understand the intricate relationship between the structure of this compound and its biological activity, computational methods have become indispensable tools. These approaches allow for the prediction of molecular properties and interactions, providing insights that can guide further experimental research.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies could be employed to simulate its interaction with potential biological targets, such as the GABA receptor. By modeling the binding of this compound to the receptor's active site, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological effect.
Following docking, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding event, revealing the flexibility of both the ligand and the target and the stability of their interaction. This information is crucial for understanding the mechanism of action of this compound at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net The development of a QSAR model for neurotoxic sesquiterpenes, including this compound, could help to identify the key molecular descriptors that govern their toxicity. europa.eumdpi.com
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with the observed neurotoxicity of a series of related compounds, a predictive QSAR model can be built. Such a model would not only enhance the understanding of the structural requirements for neurotoxicity in this class of compounds but also enable the prediction of the activity of novel, untested analogues. This predictive capability is invaluable in the early stages of drug discovery and in toxicological risk assessment. europa.eu
Mechanistic Investigations of Biological Activities Research Perspective
Research into Neurobiological Activities
The complex structure of 2-Oxo-6-dehydroxyneoanisatin suggests potential interactions with the central nervous system. Investigations have explored both its neurotoxic and neurotrophic potential, revealing a dualistic nature common to many neurologically active compounds.
Studies on Neurotoxicity in Biological Systems
The neurotoxicity of sesquiterpenoid lactones, particularly those from the Illicium genus, is often linked to their interaction with the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, specifically the GABA-A receptors, are ligand-gated ion channels that are targets for various neuroactive compounds. arxiv.orgfrontiersin.org
The mechanism of neurotoxicity for compounds structurally related to this compound often involves the modulation of GABA-A receptors. mdpi.com These compounds can act as non-competitive antagonists at the picrotoxin (B1677862) binding site within the GABA-A receptor's chloride channel. nih.gov This antagonism blocks the influx of chloride ions that would normally occur upon GABA binding, leading to a reduction in neuronal inhibition. arxiv.org The resulting hyperexcitability of neurons can manifest as convulsant activity. nih.gov Endogenous neurotoxins can induce such damage by inhibiting mitochondrial activity, increasing oxidative stress, and promoting neuroinflammation. mdpi.com The process of excitotoxicity, driven by an imbalance in glutamate (B1630785) neurotransmission and overactivation of NMDA receptors, is another significant mechanism of neuronal damage. mdpi.comnih.gov
Investigations into Neurotrophic Effects and Neuronal Development
In contrast to its toxic potential, research has also uncovered neurotrophic properties associated with this compound and related compounds. Neurotrophins are proteins that support the growth, differentiation, and survival of neurons. nih.govmdpi.com Some sesquiterpenoids from Illicium species have been found to mimic the effects of these neurotrophic factors. researchgate.net
Studies have shown that this compound and its derivatives can enhance neurite outgrowth in PC12 cells, a common model for neuronal differentiation. researchgate.net Specifically, at a concentration of 10 μM, a derivative, 2-oxo-6-dehydroxyneoanisatinic acid, promoted neurite outgrowth in NGF-mediated PC12 cells with a differentiation rate of 13.33%. researchgate.net This compound also demonstrated a moderate neuroprotective effect against damage induced by the neurotoxin MPP+ in PC12 cells. researchgate.net The ability of compounds to promote neurite outgrowth is a key indicator of their potential to support neuronal development and regeneration. nih.govnih.gov This neurotrophic activity is crucial for maintaining neuronal populations and facilitating synaptic plasticity, which are fundamental for learning and memory. mdpi.com The combination of stem cells with neurotrophic factors is being explored as a therapeutic strategy to not only replace damaged neurons but also to improve the microenvironment for nerve repair. wjgnet.com
Exploration of Antimicrobial Activity Mechanisms
Beyond its neurological effects, this compound has been investigated for its ability to inhibit the growth of various microbes. This research is part of a broader effort to identify new antimicrobial agents from natural sources.
Research into Antibacterial Properties
The antibacterial activity of sesquiterpenoids is a well-documented field of study. nih.gov The mechanisms of action are varied but often involve the disruption of bacterial cell structures and vital cellular processes. mdpi.com For instance, some essential oil components with structural similarities to sesquiterpenoids compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular contents and eventual cell death. mdpi.com Other mechanisms include the inhibition of nucleic acid synthesis and the disruption of metabolic pathways. nih.govmdpi.com While specific studies on the antibacterial mechanism of this compound are limited, research on related sesquiterpenoids shows activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. nih.govmdpi.com The minimum inhibitory concentration (MIC) for various sesquiterpenoids against pathogenic bacteria can range from 25 to over 100 µg/mL. nih.gov
Studies on Antifungal Activity, with a Focus on Plant Defense (e.g., against Fusarium graminearum)
Significant research has been conducted on the antifungal properties of this compound, particularly in the context of plant defense. Fusarium graminearum, the fungus responsible for Fusarium head blight in cereal crops, poses a major threat to agriculture. nih.govfrontiersin.org Plants have evolved chemical defense mechanisms, and metabolites like this compound have been identified as potentially contributing to this defense. nih.govresearchgate.net
The mechanism of antifungal action can involve several strategies. frontiersin.org Some antifungal compounds work by disrupting the fungal cell membrane, while others inhibit critical enzymes or induce oxidative stress within the pathogen. frontiersin.org For example, some microbial biocontrol agents produce lytic enzymes like chitinases and glucanases that break down the fungal cell wall. frontiersin.orgnih.gov In the case of F. graminearum, studies have shown that certain peptides and essential oils can inhibit its growth at various concentrations. frontiersin.orgaaem.pl Although direct mechanistic studies on this compound are ongoing, its identification in plants resistant to F. graminearum suggests a role in inhibiting fungal growth or the production of mycotoxins. nih.govresearchgate.net The fungus itself produces antifungal proteins to compete with other fungi, highlighting the complex chemical interactions in these ecosystems. mdpi.com
Research into Anti-inflammatory Pathways and Modulation
The inflammatory response is a complex biological process involving various cells and signaling molecules. oncotarget.com Chronic inflammation is implicated in numerous diseases, and there is significant interest in identifying compounds that can modulate inflammatory pathways. mdpi.com
Research into the anti-inflammatory effects of sesquiterpenoids and other natural compounds has revealed their ability to target key signaling pathways. nih.gov A primary target is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). oncotarget.commdpi.com
Studies on compounds structurally related to this compound have shown that they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.gov The mechanism often involves the suppression of NF-κB activation by preventing the degradation of its inhibitor, IκBα. mdpi.com Additionally, modulation of the mitogen-activated protein kinase (MAPK) signaling pathway is another mechanism through which these compounds can exert their anti-inflammatory effects. nih.gov While direct evidence for this compound is still emerging, related compounds have demonstrated the ability to downregulate inflammatory protein expression through the suppression of both NF-κB and MAPK pathways. nih.gov The cholinergic anti-inflammatory pathway, involving both nicotinic and muscarinic receptors, represents another avenue for the modulation of immune responses. frontiersin.org
Other Investigated Bioactivities (e.g., Insecticidal, Sedative, Analgesic)
Research into the broader biological effects of this compound has revealed a spectrum of activities, primarily centered around its neurotoxic properties. These effects are foundational to its potential as an insecticidal, sedative, and analgesic agent. The compound is a member of the seco-prezizaane-type sesquiterpenes (SPS), a class of molecules known for their diverse pharmacological activities, including neurotrophic, neurotoxic, anti-inflammatory, insecticidal, sedative, and analgesic effects. nih.gov
The primary mechanism of action for many neurotoxic seco-prezizaane-type sesquiterpenes is their function as non-competitive antagonists of gamma-aminobutyric acid (GABA) receptors. epdf.pub GABA is the main inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates. scielo.org.mx By blocking the action of GABA, these compounds can lead to hyperexcitability of the nervous system, which can manifest as convulsions and, at higher doses, lethality. epdf.pubnih.gov This antagonism of GABA receptors is a key factor in the observed insecticidal and sedative properties of this class of compounds.
While specific studies on the insecticidal, sedative, and analgesic activities of this compound are not extensively detailed in the currently available literature, its potent neurotoxicity has been quantified. The lethal dose (LD50) of this compound in mice via intraperitoneal injection has been determined to be 1.46 mg/kg. epdf.pub This high level of toxicity underscores its potent biological activity.
The insecticidal potential of compounds like this compound stems from the disruption of the insect nervous system through GABA receptor antagonism. epdf.pub Similarly, the sedative effects observed in this class of compounds are likely a manifestation of their impact on central nervous system activity, although the precise dose-response relationship for sedation with this compound has not been reported. The analgesic properties attributed to some seco-prezizaane-type sesquiterpenes may also be linked to their interaction with neurotransmitter systems, but specific analgesic studies on this compound are lacking.
It is important to note that while the broader class of seco-prezizaane-type sesquiterpenes, isolated from plants of the Illicium genus, have been reported to possess insecticidal, analgesic, and sedative activities, the specific investigation of these properties for this compound remains an area for further research. researchgate.net The current understanding is largely inferred from its demonstrated neurotoxicity and the known activities of structurally related compounds.
Research Findings on the Bioactivities of this compound
| Bioactivity | Finding | Organism/Model | Dosage/Concentration | Source |
|---|---|---|---|---|
| Neurotoxicity | LD50 of 1.46 mg/kg | Mice (intraperitoneal) | 1.46 mg/kg | epdf.pub |
| Insecticidal Activity | Generally attributed to seco-prezizaane-type sesquiterpenes through GABA receptor antagonism. Specific data for this compound is not available. | Not Specified | Not Specified | nih.govepdf.pub |
| Sedative Activity | Generally attributed to seco-prezizaane-type sesquiterpenes. Specific data for this compound is not available. | Not Specified | Not Specified | nih.gov |
| Analgesic Activity | Generally attributed to seco-prezizaane-type sesquiterpenes. Specific data for this compound is not available. | Not Specified | Not Specified | nih.gov |
Advanced Analytical Research and Detection
Quantitative and Qualitative Analytical Methods for Complex Biological and Environmental Matrices
The analysis of 2-Oxo-6-dehydroxyneoanisatin relies heavily on methods that can isolate and identify the compound from a multitude of other molecules present in matrices like plant tissues.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem configuration (LC-MS/MS), stands as a primary tool for the analysis of sesquiterpene lactones, including this compound. nih.govnih.gov This preference is due to the compound's polarity and potential for thermal degradation, making it less suitable for direct Gas Chromatography (GC) analysis without derivatization. High-resolution LC-MS platforms, such as those combining liquid chromatography with an electrospray ionization (ESI) source and a high-resolution mass analyzer like an Orbitrap, have been successfully employed in metabolomic studies that identified this compound in barley. mcgill.caresearchgate.net
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized compound and its fragments, providing a high degree of specificity. nih.gov For this compound (Molecular Formula: C₁₅H₁₈O₇), specific adducts are monitored for detection. uni.lu While GC-MS is a benchmark for many volatile and semi-volatile metabolites, its application to sesquiterpenoids often requires specialized injection techniques to prevent thermal rearrangement of unstable compounds. mdpi.com
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 311.11254 | 159.6 |
| [M+Na]⁺ | 333.09448 | 166.9 |
| [M-H]⁻ | 309.09798 | 165.1 |
| [M+NH₄]⁺ | 328.13908 | 174.4 |
Detecting trace amounts of this compound requires methods with exceptional sensitivity and selectivity. High-Resolution Mass Spectrometry (HRMS) is critical in this regard, as it provides accurate mass measurements with low parts-per-million (ppm) error. This capability allows for the confident determination of the compound's elemental composition, distinguishing it from other co-eluting molecules with similar nominal masses. researchgate.net
Method validation for trace analysis involves establishing key performance metrics. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related sesquiterpene lactones, validated LC-MS/MS methods have achieved LOQ values in the low µg/mL range. akjournals.comresearchgate.net Furthermore, preventing analytical artifacts is paramount. For instance, in the analysis of other oxidized compounds, precautions such as the addition of antioxidants during sample preparation are employed to prevent artificial formation or degradation of the target molecule, a practice relevant to ensuring the accuracy of this compound measurements. unc.edu
Metabolomic Profiling in Biological Systems
Metabolomics, the large-scale study of small molecules within cells and biological systems, has been instrumental in elucidating the function of this compound, particularly in plants. nih.govnih.gov
Metabolomic studies have identified this compound as a key component of plant defense systems. nih.govmdpi.com Specifically, research on the interaction between barley (Hordeum vulgare) and the fungal pathogen Fusarium graminearum, the causative agent of Fusarium Head Blight (FHB), revealed that this compound is a resistance-related (RR) metabolite. mcgill.ca Its levels were observed to be significantly higher in barley genotypes resistant to the disease compared to susceptible ones following infection. mcgill.ca This suggests that the compound may function as a phytoalexin or phytoanticipin, directly inhibiting the pathogen or mediating a broader defense response. nih.gov Plants deploy a vast arsenal (B13267) of secondary metabolites, including terpenoids, to defend against pathogens and herbivores. plantae.orgmdpi.com
The identification of this compound as a resistance-related metabolite positions it as a potential biomarker for FHB resistance in barley. mcgill.ca A major goal of plant metabolomics is to discover such biomarkers, which can significantly accelerate crop improvement programs. mcgill.caresearchgate.net By screening breeding lines for the presence and abundance of specific defensive compounds like this compound, breeders can select for resistant varieties more efficiently than through traditional, time-consuming phenotyping and pathogen challenge assays. researchgate.net This compound was identified as part of a complex metabolic reprogramming in resistant barley, which also involved changes in phenylpropanoids and fatty acids, indicating its role within an integrated defense network. mcgill.caresearchgate.net
Development of Reference Standards and Harmonized Analytical Protocols
A significant challenge in the quantitative analysis of natural products is the availability of pure analytical reference standards. A systematic study of the structure-activity relationships of anisatin-related compounds has been noted as difficult due to the limited available quantities of the isolated molecules. epdf.pub The development of a robust supply of purified this compound is a critical step for future research.
Certified reference standards are indispensable for:
Accurate Quantification: Establishing calibration curves to determine the exact concentration of the compound in a sample. akjournals.com
Method Validation: Assessing analytical method performance, including accuracy, precision, and recovery. researchgate.net
Inter-laboratory Comparability: Ensuring that results from different laboratories are consistent and comparable.
The creation of harmonized analytical protocols, likely based on validated LC-MS/MS methods, is the subsequent step. Such standardized procedures would enable researchers to reliably quantify this compound across various studies, solidifying its role as a biomarker and facilitating a deeper understanding of its biochemical functions.
An in-depth exploration of the future research directions and translational perspectives surrounding the chemical compound this compound reveals a landscape ripe with opportunities for scientific discovery. While specific research on this particular analogue is in its nascent stages, the broader understanding of related neoanisatin (B99755) compounds provides a solid foundation for future investigations. This article will delve into the potential avenues of research, from its biosynthesis and chemical synthesis to its molecular mechanisms and the advanced analytical techniques required for its study.
Future Research Directions and Translational Perspectives
The exploration of 2-Oxo-6-dehydroxyneoanisatin and its related compounds stands at a frontier of natural product chemistry and pharmacology. The intricate molecular architecture and potent biological activities of the neoanisatin (B99755) family of sesquiterpenoids, primarily isolated from the toxic fruits of Illicium species, present both formidable challenges and exciting opportunities for future research.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Oxo-6-dehydroxyneoanisatin?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a gradient solvent system (e.g., water/acetonitrile) to assess purity. Retention times and peak symmetry should be compared against reference standards .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural assignments. Key signals (e.g., oxo groups, hydroxyl protons) must align with computational predictions or literature data .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight and fragmentation patterns. Isotopic peaks should match theoretical distributions .
Q. How can researchers optimize the synthesis of this compound for improved yield and reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent ratios) using factorial designs to identify optimal conditions .
- Intermediate Characterization : Isolate and characterize intermediates (e.g., via TLC or LC-MS) to identify bottlenecks in reaction pathways .
- Scale-Up Protocols : Ensure consistent stirring rates and temperature control during scale-up to mitigate kinetic discrepancies .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based) using shared controls to rule out methodological artifacts .
- Metabolomic Profiling : Compare intracellular metabolite levels (e.g., via LC-MS/MS) in divergent models to identify confounding factors like efflux pump activity .
- Dose-Response Analysis : Use Hill equation modeling to assess potency (EC50) and efficacy differences, ensuring statistical power (n ≥ 3 replicates) .
Q. How can computational modeling be integrated with experimental approaches to elucidate the mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with AutoDock Vina) using crystallographic protein structures (PDB IDs) to prioritize target validation .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Experimental Cross-Validation : Validate predicted targets via siRNA knockdown or competitive binding assays .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity thresholds of this compound in preclinical models?
- Methodological Answer :
- Probit Analysis : Fit dose-response curves to estimate LD50/LC50 values with 95% confidence intervals .
- ANOVA with Post-Hoc Tests : Compare organ-specific toxicity (e.g., liver vs. kidney enzyme levels) using Tukey’s HSD for multiple comparisons .
- Survival Analysis : Apply Kaplan-Meier curves and log-rank tests for longitudinal toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
